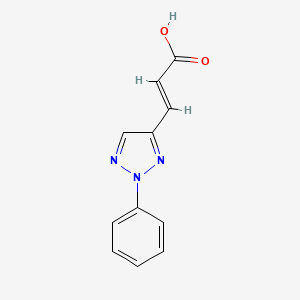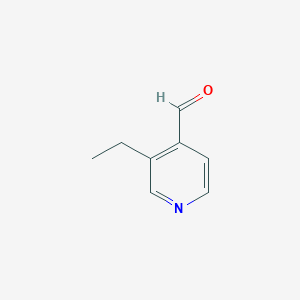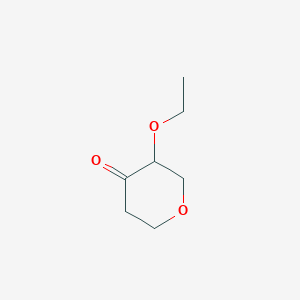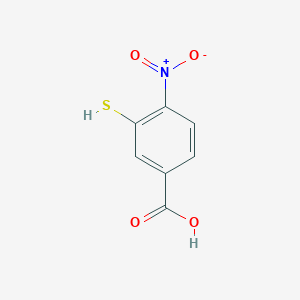
N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: The intermediate from the first step and methanol.
Reaction: Methylation reaction using a methylating agent like dimethyl sulfate.
Conditions: The reaction is conducted under basic conditions, often using sodium methoxide as the base.
Attachment of the Methylsulfonyl Group
Starting Materials: The intermediate from the second step and methylsulfonyl chloride.
Reaction: Sulfonylation reaction where the intermediate reacts with methylsulfonyl chloride.
Conditions: The reaction is typically performed in the presence of a base such as triethylamine at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:
-
Formation of the Anilinoacetamide Backbone
Starting Materials: 4-chloroaniline and 2-bromoacetamide.
Reaction: Nucleophilic substitution reaction where 4-chloroaniline reacts with 2-bromoacetamide in the presence of a base such as sodium hydroxide.
Conditions: The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures (around 60-80°C).
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert solvents like tetrahydrofuran (THF) under an inert atmosphere.
Products: Reduction can result in the cleavage of the sulfonyl group or reduction of the nitro group if present.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets relevant to diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its structural features might be exploited in the design of polymers or other materials with unique mechanical or chemical characteristics.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methoxy groups could influence its binding affinity and specificity, while the methylsulfonyl group might affect its solubility and stability.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-2-(4-methoxyanilino)acetamide: Lacks the methylsulfonyl group, which might affect its solubility and reactivity.
N-(4-chlorophenyl)-2-(4-methylsulfonylanilino)acetamide: Lacks the methoxy group, potentially altering its binding properties and biological activity.
N-(4-methoxyphenyl)-2-(4-methylsulfonylanilino)acetamide: Lacks the chlorophenyl group, which could influence its chemical reactivity and pharmacological profile.
Uniqueness
N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and methylsulfonyl groups, along with the chlorophenyl moiety, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-dimethylphosphorylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O3P/c1-8(2,7)3-4(5)6/h3H2,1-2H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZKEKLNNXERMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6226-01-3 |
Source


|
| Record name | 2-(dimethylphosphoryl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3385206.png)
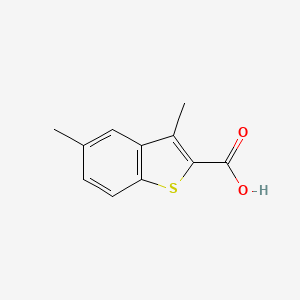
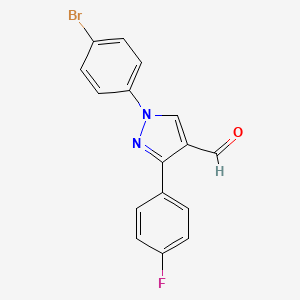
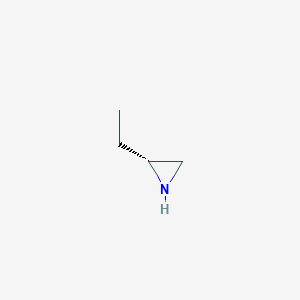
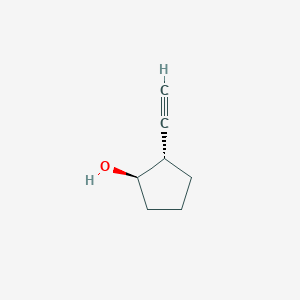
![4-[tert-butyl(nitroso)amino]butanoicacid](/img/structure/B3385247.png)
